3-((3-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine
Overview
Description
3-((3-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine is a useful research compound. Its molecular formula is C13H17N3S and its molecular weight is 247.36 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition and Pharmacological Potential
3-((3-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine derivatives show significant potential in pharmacological and biochemical contexts, particularly concerning enzyme inhibition. A study highlighted the design and evaluation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives, noting their inhibitory activities against key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). Molecular docking analyses revealed substantial interactions at enzyme active sites, indicating their promise for further structural modifications and pharmacological studies related to enzyme inhibitors (Cetin et al., 2021).
Anticancer Activity
Compounds containing the this compound structure have been explored for their anticancer properties. A series of novel thiophene containing 1,3-diarylpyrazole derivatives, including compounds related to the specified chemical structure, showed notable anticancer activity against various human cancer cell lines. These findings suggest the potential of these compounds in cancer treatment and underscore the importance of physicochemical properties and drug-likeness in the development of anticancer drugs (Inceler et al., 2013).
Antibacterial and Antifungal Applications
The specified chemical structure and its derivatives have also demonstrated antibacterial and antifungal activities. A study involving the synthesis of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones, which includes compounds with a similar structure, exhibited good activity against gram-positive bacteria and excellent antifungal activity. These findings reveal the potential of these compounds in the development of new antibacterial and antifungal agents (Prakash et al., 2011).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiophene and pyrazole derivatives, have been reported to exhibit a wide range of biological activities .
Mode of Action
It is known that the thiophene and pyrazole moieties present in the compound are associated with various biological activities .
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities .
Properties
IUPAC Name |
3-[(3-thiophen-2-ylpyrazol-1-yl)methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-3-11(9-14-6-1)10-16-7-5-12(15-16)13-4-2-8-17-13/h2,4-5,7-8,11,14H,1,3,6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMACIHQHWOISN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2C=CC(=N2)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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